![molecular formula C10H20F2SSi B14339215 Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane CAS No. 103765-75-9](/img/structure/B14339215.png)
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane is an organosilicon compound characterized by the presence of silicon bonded to three ethyl groups and a difluoroethenyl group substituted with an ethylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane typically involves the reaction of triethylsilane with a suitable difluoroethenyl precursor. One common method is the hydrosilylation of 2-(ethylsulfanyl)-1,2-difluoroethene using triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (typically around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoroethenyl group can be reduced to form the corresponding ethylsulfanyl ethane using reducing agents like lithium aluminum hydride.
Substitution: The silicon-ethyl bonds can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl ethane.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane has several applications in scientific research:
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. The compound can act as a reducing agent, a hydrosilylation reagent, and a precursor for the formation of silyl ethers. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups bonded to silicon, commonly used as a reducing agent.
Triethyl[2-(methylsulfanyl)-1,2-difluoroethenyl]silane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Triethyl[2-(ethylsulfanyl)-1,2-dichloroethenyl]silane: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane is unique due to the presence of both ethylsulfanyl and difluoroethenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
103765-75-9 |
|---|---|
分子式 |
C10H20F2SSi |
分子量 |
238.41 g/mol |
IUPAC 名称 |
triethyl-(2-ethylsulfanyl-1,2-difluoroethenyl)silane |
InChI |
InChI=1S/C10H20F2SSi/c1-5-13-9(11)10(12)14(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
FBTPOKSGPWPHHI-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C(=C(F)SCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
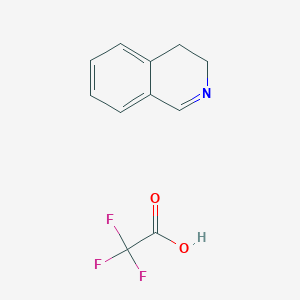
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
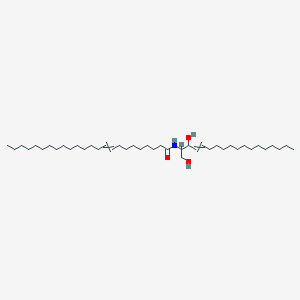
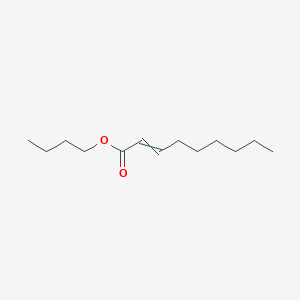
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
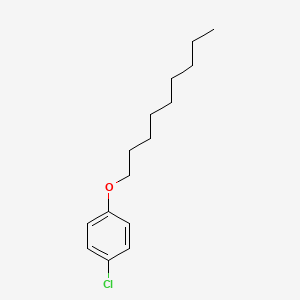
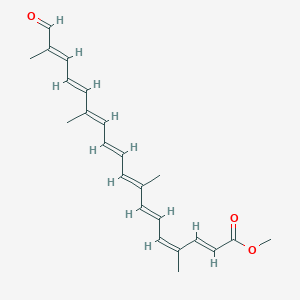
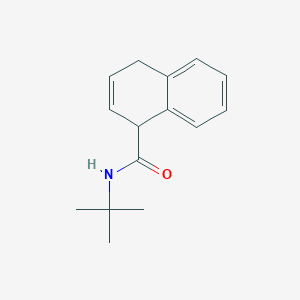
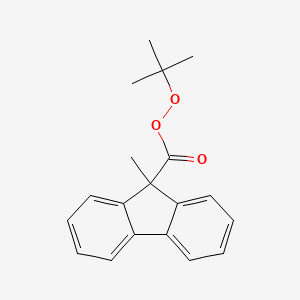
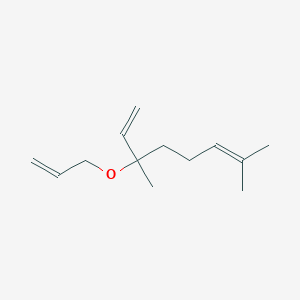
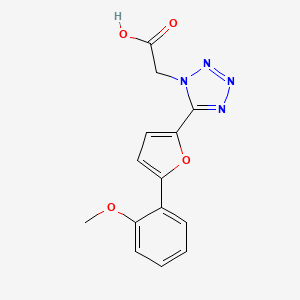
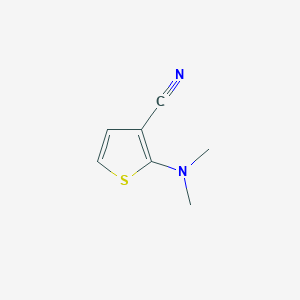
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
